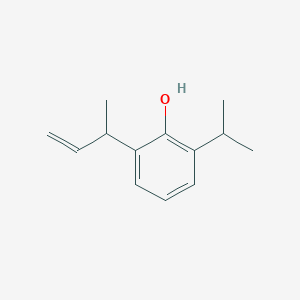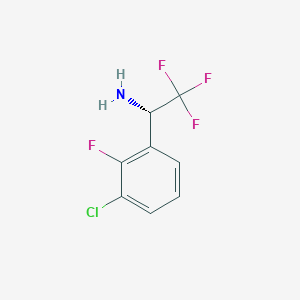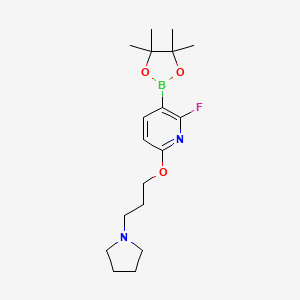![molecular formula C16H28N2O6 B13908936 (4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)
(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-Oxa-8-azaspiro[35]nonane hemi(oxalic acid) is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid) typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The hemi(oxalic acid) moiety is then introduced through a subsequent reaction with oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring, often facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid) involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Propriétés
Formule moléculaire |
C16H28N2O6 |
|---|---|
Poids moléculaire |
344.40 g/mol |
Nom IUPAC |
(4R)-1-oxa-8-azaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)/t2*7-;/m11./s1 |
Clé InChI |
BKJYYZARMVJURT-CTWWJBIBSA-N |
SMILES isomérique |
C1C[C@@]2(CCO2)CNC1.C1C[C@@]2(CCO2)CNC1.C(=O)(C(=O)O)O |
SMILES canonique |
C1CC2(CCO2)CNC1.C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13908861.png)
![{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride](/img/structure/B13908868.png)
![5-(chloromethyl)-4-(thiophen-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908874.png)

![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)

![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)






